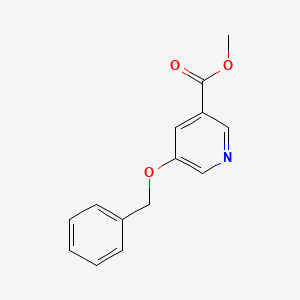

Methyl 5-(benzyloxy)nicotinate

CAS No.: 219817-42-2

Cat. No.: VC8256127

Molecular Formula: C14H13NO3

Molecular Weight: 243.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 219817-42-2 |

|---|---|

| Molecular Formula | C14H13NO3 |

| Molecular Weight | 243.26 g/mol |

| IUPAC Name | methyl 5-phenylmethoxypyridine-3-carboxylate |

| Standard InChI | InChI=1S/C14H13NO3/c1-17-14(16)12-7-13(9-15-8-12)18-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |

| Standard InChI Key | ALFRUJCNWFGWTG-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC(=CN=C1)OCC2=CC=CC=C2 |

| Canonical SMILES | COC(=O)C1=CC(=CN=C1)OCC2=CC=CC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 5-(benzyloxy)nicotinate features a pyridine core substituted at the 3-position with a methyl ester (-COOCH3) and at the 5-position with a benzyloxy (-OCH2C6H5) group. The benzyloxy moiety enhances lipophilicity, influencing solubility and reactivity, while the ester group contributes to its stability under physiological conditions. X-ray crystallography of related compounds, such as methyl 5,6-bis(benzyloxy)nicotinate, reveals planar pyridine rings with substituents adopting orthogonal orientations to minimize steric hindrance .

Synthesis and Optimization

Conventional Synthesis Routes

The synthesis typically involves a two-step process:

-

Benzyl Protection: 5-Hydroxynicotinic acid is treated with benzyl bromide in the presence of a base (e.g., K2CO3) to introduce the benzyloxy group .

-

Esterification: The resulting 5-(benzyloxy)nicotinic acid undergoes methyl esterification using methanol and a catalytic acid (e.g., H2SO4) or coupling agents like DCC/DMAP .

-

Step 1: 5-Hydroxynicotinic acid (10 mmol), benzyl bromide (12 mmol), and K2CO3 (15 mmol) in DMF stirred at 80°C for 12 hours.

-

Step 2: Crude 5-(benzyloxy)nicotinic acid reacted with methanol (20 mL) and conc. H2SO4 (0.5 mL) under reflux for 6 hours. Yield: 78–85%.

Advanced Methodologies

Recent innovations leverage cross-coupling reactions. For instance, Suzuki-Miyaura coupling of methyl 5-bromonicotinate with benzyloxy-substituted aryl boronic acids achieves higher regioselectivity . Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 150°C, 15 minutes) .

Applications in Pharmaceutical and Material Science

Medicinal Chemistry

Methyl 5-(benzyloxy)nicotinate serves as a precursor for Fab I inhibitors, which target bacterial enoyl-ACP reductase. Derivatives exhibit IC50 values of 3–25 μM against Mycobacterium bovis BCG, comparable to first-line antibiotics . The benzyloxy group enhances membrane permeability, while the ester moiety allows prodrug strategies .

Organic Synthesis

The compound is a versatile building block:

-

Protecting Group Strategies: The benzyloxy group can be selectively removed via hydrogenolysis to yield 5-hydroxynicotinic acid derivatives .

-

Ligand Design: Its pyridine core coordinates transition metals, enabling applications in catalysis .

Comparative Analysis with Structural Analogs

The 5-benzyloxy substitution in methyl 5-(benzyloxy)nicotinate uniquely balances reactivity and stability, making it superior to simpler esters in drug discovery .

Biological Activity and Mechanism

Antibacterial Action

Derivatives inhibit bacterial Fab I, a key enzyme in fatty acid biosynthesis. In Mycobacterium tuberculosis, compound 9D (a nicotinamide derivative) showed 75% inhibition at 250 μM, with an IC50 of 3 μM . The benzyloxy group likely interacts with hydrophobic pockets in the enzyme active site .

Pharmacokinetic Profiling

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume